

Check Availability & Pricing

## **Preclinical studies of AZD-7648 in oncology**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD-7648 |           |
| Cat. No.:            | B605776  | Get Quote |

An In-depth Technical Guide to the Preclinical Oncology Studies of AZD-7648

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical component of the cellular DNA Damage Response (DDR), playing a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[3][4] In oncology, the ability of cancer cells to efficiently repair DNA damage is a major driver of resistance to treatments like radiotherapy and certain chemotherapies.[2]

By inhibiting DNA-PK, **AZD-7648** prevents the repair of DSBs, leading to increased cytotoxicity of DNA-damaging agents.[2] Furthermore, it can induce synthetic lethality as a monotherapy in tumors with existing defects in other DNA repair pathways, such as ATM deficiency.[3][5] Preclinical research has demonstrated that **AZD-7648** can enhance the efficacy of radiotherapy, chemotherapy, and PARP inhibitors, providing a strong rationale for its clinical investigation in various cancer types.[4][5][6] This guide provides a comprehensive overview of the key preclinical findings for **AZD-7648**, detailing its mechanism of action, anti-tumor activity, and the experimental protocols used in its evaluation.

# Core Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)



**AZD-7648** selectively targets and binds to the catalytic subunit of DNA-PK, preventing the phosphorylation of downstream targets and effectively blocking the NHEJ pathway for repairing DNA DSBs.[2] This disruption of a critical DNA repair process is the foundation of its anticancer strategy, either by potentiating other DNA-damaging agents or by exploiting existing vulnerabilities in cancer cells.



Click to download full resolution via product page

Caption: Mechanism of AZD-7648 action on the NHEJ pathway.



## **Quantitative Data Summary**

Table 1: In Vitro Potency and Selectivity of AZD-7648

| Assay Type           | Target               | Cell Line | IC50 Value | Selectivity                                            | Reference |
|----------------------|----------------------|-----------|------------|--------------------------------------------------------|-----------|
| Biochemical<br>Assay | DNA-PK               | -         | 0.6 nM     | >100x vs.<br>396 other<br>kinases                      | [1]       |
| Cellular<br>Assay    | pDNA-PKcs<br>(S2056) | A549      | 91 nM      | >90x vs.  ATM, ATR,  mTOR,  PI3Kα/β/δ; >10x vs.  PI3Kγ | [3][7]    |

**Table 2: Monotherapy and Combination Efficacy In Vitro** 



| Study Type                                           | Cell Lines                                                         | Key Findings                                                                                         | Reference |
|------------------------------------------------------|--------------------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Monotherapy                                          | Panel of 244 cancer cell lines                                     | Broad growth inhibitory activity (GI50: 1.3 - 30 μM).                                                | [3]       |
| FaDu (Head & Neck),<br>A549 (NSCLC) ATM-<br>KO vs WT | 10-13-fold greater<br>growth inhibitory effect<br>in ATM-KO cells. | [3]                                                                                                  |           |
| LAMA-84 (CML), HEL<br>(AML), KG-1 (AML)              | Most sensitive to AZD-7648 among myeloid leukemia cell lines.      | [8]                                                                                                  | -         |
| Radiosensitization                                   | A549, H1299<br>(NSCLC)                                             | Concentration- dependent reduction in colony survival (DEF37 at 100 nM = 1.7 and 2.5, respectively). | [9]       |
| Chemosensitization                                   | Ovarian and TNBC cell lines                                        | Synergistic activity with doxorubicin (Synergy scores: 4 - 35).                                      | [9]       |

# **Table 3: In Vivo Anti-Tumor Efficacy in Combination Models**



| Combination             | Cancer Model                                                    | Dosing<br>Regimen                                               | Result                      | Reference |
|-------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|-----------------------------|-----------|
| Radiotherapy            | H1299 NSCLC<br>Xenograft                                        | AZD-7648 + 5x<br>2Gy IR                                         | 84% tumor regression.       | [9]       |
| A549 NSCLC<br>Xenograft | AZD-7648 + 5x<br>2Gy IR                                         | 11% tumor regression.                                           | [9]                         |           |
| MC38 Syngeneic<br>Model | 75 mg/kg AZD-<br>7648 + 5x 2Gy<br>RT                            | 75-100% of mice achieved complete tumor regression.             | [10]                        |           |
| Chemotherapy            | BT474c Breast<br>Cancer<br>Xenograft                            | 37.5 mg/kg AZD-<br>7648 + 2.5<br>mg/kg Liposomal<br>Doxorubicin | 63% tumor regression.       | [9]       |
| TNBC PDX<br>Model       | 37.5 mg/kg AZD-<br>7648 + 2.5<br>mg/kg Liposomal<br>Doxorubicin | 33% tumor regression.                                           | [9]                         |           |
| PARP Inhibitor          | ATM-deficient<br>Xenografts/PDX                                 | AZD-7648 +<br>Olaparib                                          | Sustained tumor regression. | [4][6]    |

# **Table 4: In Vivo Pharmacodynamic (PD) Biomarker Modulation**



| Model                     | Treatment                 | Biomarker             | Modulation                | Timepoint             | Reference |
|---------------------------|---------------------------|-----------------------|---------------------------|-----------------------|-----------|
| FaDu ATM-<br>KO Xenograft | 75 mg/kg<br>AZD-7648      | pDNA-PK<br>(S2056)    | 98%<br>inhibition         | 2 hours post-<br>dose | [3]       |
| pRPA32<br>(S4/8)          | 95%<br>inhibition         | 2 hours post-<br>dose | [3]                       |                       |           |
| Nuclear<br>yH2AX          | 71%<br>inhibition         | 2 hours post-<br>dose | [3]                       | _                     |           |
| MC38<br>Tumors            | AZD-7648 +<br>RT          | p-H2AX<br>(Ser139)    | Significant reduction vs. | 1 hour post-          | [10]      |
| p-Chk1<br>(Ser345)        | Significant reduction vs. | 1 hour post-<br>RT    | [10]                      |                       |           |

# Preclinical Study Designs and Experimental Protocols In Vitro Assays

- Cell Viability and Growth Inhibition:
  - Protocol: Cancer cell lines were seeded in multi-well plates and treated with a range of AZD-7648 concentrations, alone or in combination with another agent (e.g., doxorubicin), for 5-7 days. Cell viability was assessed using assays like the Live/Dead assay or by measuring ATP content (CellTiter-Glo). GI50 values (concentration for 50% growth inhibition) were calculated.[11] For synergy analysis, models such as the Loewe additivity model were applied to the dose-response matrix.[9]
- Colony Formation Assay (Radiosensitization):
  - Protocol: Cells (e.g., A549, H1299) were seeded at low density, treated with AZD-7648 for a set period (e.g., 24 hours), and then subjected to ionizing radiation (IR). After incubation for approximately 10-14 days to allow colony growth, plates were stained with crystal



violet, and colonies were counted. The Dose Enhancement Factor (DEF) was calculated to quantify the radiosensitizing effect.[9][12]

- Western Blotting (Pharmacodynamic Markers):
  - Protocol: Cells were treated with AZD-7648 ± an agent like IR or doxorubicin. Cell lysates were prepared at specific time points (e.g., 30 minutes post-IR). Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., phospho-DNA-PK, γH2AX, phospho-RPA) and loading controls (e.g., β-actin).[10][11]
- Immunofluorescence (DNA Damage Foci):
  - Protocol: Cells grown on coverslips were treated with AZD-7648 ± IR. After treatment, cells were fixed, permeabilized, and stained with antibodies for DNA damage markers like yH2AX and 53BP1. Nuclei were counterstained with DAPI. Images were acquired via high-content microscopy, and the number and intensity of foci per nucleus were quantified.
     [9]

#### In Vivo Xenograft and Syngeneic Models

- Animal Models: Studies utilized immunodeficient mice (e.g., nude) for human cancer cell line xenografts and patient-derived xenografts (PDX), as well as fully immunocompetent mice (e.g., C57BL/6, Balb/c) for syngeneic models (e.g., MC38, CT26) to study immune effects.[9]
   [10]
- Tumor Implantation: Tumor cells were implanted subcutaneously into the flank of the mice. Treatments began when tumors reached a specified volume (e.g., 0.1 0.2 cm³).[10]
- Dosing and Administration:
  - AZD-7648 Formulation: Resuspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) + 0.1% Tween-80.[10][13]
  - Administration: Administered orally (p.o.) typically once or twice daily. For combination studies, AZD-7648 was often given 1-2 hours before radiotherapy or the combination agent.[10][13]

#### Foundational & Exploratory





#### • Example Regimens:

- Monotherapy: 75-100 mg/kg, twice daily (bid).[3]
- Combination with RT: 75 mg/kg AZD-7648 daily, 1-2 hours before 2Gy of tumor-targeted RT for 5 consecutive days.[10]
- Combination with Doxorubicin: 37.5 mg/kg AZD-7648 bid (5 days on/2 off) with 2.5 mg/kg liposomal doxorubicin administered intravenously once a week.[9][13]

#### • Efficacy Endpoints:

- Tumor Growth Inhibition (TGI): Tumor volume was measured regularly with calipers. TGI
   or regression percentages were calculated relative to vehicle control groups.[9]
- Survival: Kaplan-Meier survival curves were generated, with survival endpoints defined as tumors reaching a maximum size (e.g., 1 cm³).[10]

#### • Pharmacodynamic Assessment:

 Protocol: Tumors were harvested at specific time points after the final dose. Tumor lysates were analyzed by Western blot or immunohistochemistry (IHC) for target modulation (e.g., pDNA-PK, pRPA).[3][10]





Click to download full resolution via product page

**Caption:** Typical workflow for an in vivo combination study.



# Key Combination Strategies and Findings Synthetic Lethality with ATM Deficiency and PARP Inhibition

A key concept in DDR inhibitor therapy is synthetic lethality, where the inhibition of one repair pathway is selectively lethal to cells that have a defect in a second pathway. **AZD-7648** demonstrates a powerful synthetic lethal interaction with the loss of ATM, a protein kinase that signals the presence of DSBs. In ATM-deficient cells, **AZD-7648** monotherapy leads to a significant increase in chromosomal breaks and cell death.[3]

This effect is further amplified when combined with a PARP inhibitor like olaparib. PARP inhibitors trap PARP on DNA at sites of single-strand breaks (SSBs), which can collapse replication forks and create DSBs. In ATM-deficient cells, these DSBs cannot be efficiently repaired by homologous recombination (HR). The subsequent inhibition of the NHEJ backup pathway by **AZD-7648** creates a catastrophic level of genomic instability, leading to robust and sustained tumor regressions.[4][6][14]

Caption: Synthetic lethality with AZD-7648, Olaparib, and ATM deficiency.

#### Radiosensitization and Immuno-Modulation

The combination of **AZD-7648** with radiotherapy (RT) is a highly effective strategy. Beyond directly preventing the repair of RT-induced DSBs, this combination has been shown to trigger an immunogenic form of cell death.[10] The accumulation of cytosolic DNA fragments from unrepaired breaks activates the cGAS-STING pathway, leading to the production of type I interferons (IFNs).[10] This, in turn, promotes the recruitment and activation of CD8+ cytotoxic T cells, which are critical for anti-tumor immunity.[10][15][16]

This immune-mediated mechanism contributes to durable, long-lasting tumor control and can induce complete regressions, even in moderately sensitive tumor models.[10] The efficacy is dependent on CD8+ T cells and type I IFN signaling, highlighting a dual mechanism of direct radiosensitization and immune system activation.[10][15]





Click to download full resolution via product page

Caption: Immuno-modulatory effects of AZD-7648 in combination with RT.



#### Conclusion

The preclinical data for AZD-7648 provide a robust foundation for its development as a targeted oncology agent. As a potent and selective DNA-PK inhibitor, it has demonstrated significant anti-tumor activity both as a monotherapy in genetically defined contexts (ATM deficiency) and as a powerful sensitizer for standard-of-care treatments like radiotherapy and chemotherapy. The combination of AZD-7648 with PARP inhibitors represents a promising synthetic lethal strategy. Furthermore, the discovery of its ability to induce a durable, immunemediated anti-tumor response when combined with radiotherapy opens a compelling new avenue for its therapeutic application. These comprehensive preclinical studies have been instrumental in guiding the ongoing clinical trials aimed at translating these findings into improved outcomes for cancer patients.[5][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]



- 11. researchgate.net [researchgate.net]
- 12. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Defining preclinical efficacy with the DNAPK inhibitor AZD7648 in combination with olaparib: a minimal systems pharmacokinetic-pharmacodynamic model PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical studies of AZD-7648 in oncology].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605776#preclinical-studies-of-azd-7648-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com